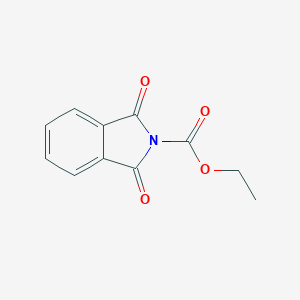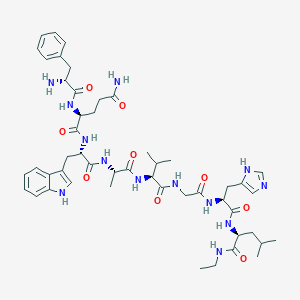
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14)
Overview
Description
(D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), also known as bombesin-like peptide (BLP), is a peptide hormone that is found in the gastrointestinal tract of many species, including humans. It is a member of the bombesin-like peptide family, which includes gastrin-releasing peptide (GRP), neuromedin B (NMB), and neuromedin C (NMC). Bombesin-like peptides are involved in a wide range of physiological processes, such as regulation of gut motility, secretion and growth of the gut, and nociception. In addition, bombesin-like peptides have been studied extensively for their potential therapeutic applications in the treatment of diseases such as cancer, obesity, and diabetes.
Scientific Research Applications
Molecular Structure Analysis : A study used infrared absorption and Raman spectroscopy to analyze the structure of several bombesin 6–14 fragments, including (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14). These peptides, being potent bombesin agonists, have potential applications in tumor treatment (Podstawka, 2008).
Antisecretory and Antimitotic Activity : Another study synthesized des-Met alkylamide analogues of bombesin, including (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), which functioned as bombesin receptor antagonists. These analogues showed potent antisecretory activity in pancreatic acini and antimitotic activity in Swiss 3T3 cells, suggesting their use in cancer treatment (Wang et al., 1990).
Receptor Affinity and Biological Response : Another research focused on carboxyl-terminal modifications of des-Met14-bombesin, showing how these alterations are critical for determining bombesin receptor affinity and the ability to initiate a biological response. This study provides insights into the development of bombesin-based therapies (Wang et al., 1990).
Adsorption on Silver Surfaces : Research on the adsorption of bombesin-modified 6-14 C-terminal fragments, including (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), on silver surfaces using Surface-enhanced Raman scattering (SERS) spectroscopy. This study contributes to understanding the structural properties of these peptides in potential drug delivery systems (Podstawka & Ozaki, 2008).
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-(ethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H69N13O9/c1-7-53-45(67)37(19-27(2)3)60-48(70)39(22-32-24-52-26-56-32)58-41(64)25-55-49(71)42(28(4)5)62-43(65)29(6)57-47(69)38(21-31-23-54-35-16-12-11-15-33(31)35)61-46(68)36(17-18-40(51)63)59-44(66)34(50)20-30-13-9-8-10-14-30/h8-16,23-24,26-29,34,36-39,42,54H,7,17-22,25,50H2,1-6H3,(H2,51,63)(H,52,56)(H,53,67)(H,55,71)(H,57,69)(H,58,64)(H,59,66)(H,60,70)(H,61,68)(H,62,65)/t29-,34+,36-,37-,38-,39-,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMRDYNGJCBNPA-BZFHMXIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H69N13O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
984.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


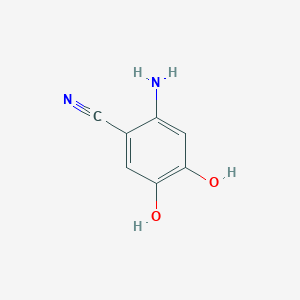
![Pyrazolo[1,5-a]pyridine-3-acetonitrile](/img/structure/B55798.png)
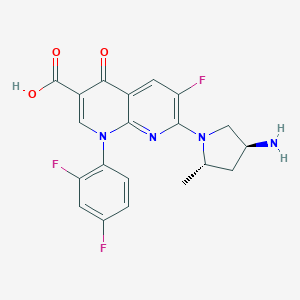
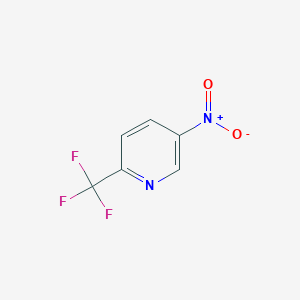
![2-(2-Chloro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B55805.png)

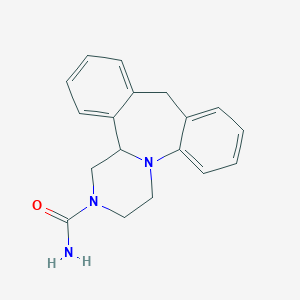





![Oxazolo[5,4-b]pyridin-2-amine](/img/structure/B55825.png)
